3-Chloro-N-(4-cyanooxan-4-YL)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-cyanooxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(8-11)12(17)16-13(9-15)4-6-18-7-5-13/h1-3,8H,4-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNNQRPGYZBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-cyanooxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-cyanooxan-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of benzamide oxides.
Reduction: Formation of 3-Chloro-N-(4-aminoxan-4-YL)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(4-cyanooxan-4-YL)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of 3-Chloro-N-(R)benzamide Derivatives
| Compound Name | R Group | Key Functional Features |
|---|---|---|
| 3-Chloro-N-(4-cyanooxan-4-yl)benzamide | 4-cyanooxan-4-yl | Oxane ring with cyano group; planar amide |
| 3-Chloro-N-(2-nitrophenyl)benzamide | 2-nitrophenyl | Electron-withdrawing nitro group; planar amide |
| 3-Chloro-N-(diethylcarbamothioyl)benzamide | Diethylcarbamothioyl | Thiourea moiety; metal coordination capacity |
| 3-Chloro-N-(3-methoxyphenyl)benzamide | 3-methoxyphenyl | Electron-donating methoxy group |
| 4-Chloro-N-(3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl)benzamide | Thioxo-oxadiazole butyl | Heterocyclic thioxo-oxadiazole; flexible alkyl chain |
- Steric Effects : The oxane ring imposes greater steric hindrance than planar aryl groups (e.g., nitrophenyl), which may influence crystallization and solubility .
Spectroscopic Properties
Table 2: Key Spectroscopic Data for Selected Compounds
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-Chloro-N-(4-cyanooxan-4-yl)benzamide* | ~2200 (C≡N), ~1650 (C=O) | 1.5–3.5 (oxane H), 7.2–8.1 (Ar-H) | 290.75 (calc.) |
| 3-Chloro-N-(2-nitrophenyl)benzamide | 1530 (NO₂), 1680 (C=O) | 8.2–8.5 (Ar-H near NO₂) | 290.68 (obs.) |
| 3-Chloro-N-(3-methoxyphenyl)benzamide | ~1250 (C-O), 1660 (C=O) | 3.8 (OCH₃), 6.8–7.5 (Ar-H) | 275.70 (obs.) |
*Predicted data for the target compound based on analogs.
- IR: The cyano group in the target compound would show a distinct peak at ~2200 cm⁻¹, absent in nitro- or methoxy-substituted analogs .
- ¹H-NMR : The oxane protons (1.5–3.5 ppm) and deshielded aromatic protons near the chloro group (7.2–8.1 ppm) are characteristic .
Crystallographic and Packing Behavior
- 3-Chloro-N-(2-nitrophenyl)benzamide : Exhibits a planar amide moiety with dihedral angles of 15.2° and 8.2° relative to the benzamide and nitrophenyl rings, respectively. Weak C–H···O hydrogen bonds form C(7) chains along the [010] axis .
- Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide: Distorted square planar geometry with Ni²⁺ coordinated via S and O atoms; monoclinic space group P2₁/c .
- Target Compound: The 4-cyanooxan-4-yl group may disrupt planarity, leading to twisted conformations and altered packing.
Biological Activity
3-Chloro-N-(4-cyanooxan-4-YL)benzamide is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide typically involves several key steps:
- Formation of the Amide : The reaction between 3-chlorobenzoic acid and 4-cyanooxan-4-ylamine under acidic conditions.
- Purification : Utilizing techniques such as thin-layer chromatography (TLC) and recrystallization to isolate the product.
- Characterization : Employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
The biological activity of 3-Chloro-N-(4-cyanooxan-4-YL)benzamide is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways. Its reactivity is influenced by the presence of the chloro group, which makes it susceptible to nucleophilic attack, potentially leading to covalent modification of target proteins.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that 3-Chloro-N-(4-cyanooxan-4-YL)benzamide exhibits cytotoxic effects on various cancer cell lines. A study reported an IC value of 25 µM against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer agent .
- Anti-inflammatory Effects : Another investigation highlighted its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a possible role in treating inflammatory diseases .
- Neuroprotective Properties : Recent research has indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
